molecular formula C10H15NO4 B1439693 5-(Dimethoxymethyl)-2,3-dimethoxypyridine CAS No. 1138443-97-6

5-(Dimethoxymethyl)-2,3-dimethoxypyridine

Cat. No. B1439693
M. Wt: 213.23 g/mol
InChI Key: VACAOLMSYJQYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Dimethoxymethyl)-2,3-dimethoxypyridine (DMDMDP) is a synthetic compound that has been studied for its potential applications in medical and scientific research. This compound has been studied for its biochemical and physiological effects and its potential use in laboratory experiments.

Scientific Research Applications

Antiviral Activity

5-(Dimethoxymethyl)-2,3-dimethoxypyridine derivatives have shown potential as antiviral agents. A study demonstrated that 5-(dimethoxymethyl)-2'-deoxyuridine, a nucleoside modified at the 5-position with a gem diether moiety, exhibited significant antiviral activity against orthopoxvirus infections, including vaccinia virus and cowpox virus. This activity was not related to decomposition to 5-formyl-2'-deoxyuridine, which lacks anti-orthopoxvirus activity. The stability of the compound in vitro suggests potential for treatment applications (Fan et al., 2006).

Organic Synthesis

Dimethyl sulfoxide (DMSO) is commonly used in organic synthesis due to its stability and low toxicity. A study explored the use of DMSO in the multicomponent synthesis of previously unknown compounds, demonstrating its effectiveness in creating biologically active compounds through an efficient and eco-friendly approach. This research highlights the utility of DMSO in facilitating the synthesis of complex molecules (Ryzhkova et al., 2021).

Interaction with Molecular Iodine

Research into the behavior of 5-trifluoromethyl-pyridine-2-thione, a potential antithyroid drug, toward molecular iodine revealed the formation of a complex, suggesting a n–σ* interaction. This study provides insights into the structural and binding characteristics of pyridine derivatives with iodine, which could be relevant for developing novel pharmaceuticals (Chernov'yants et al., 2011).

Antimicrobial Activity

New pyridothienopyrimidines and pyridothienotriazines were synthesized and evaluated for their antimicrobial activities. The process involved the reaction of 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides with various agents, leading to compounds with potential antimicrobial applications. This research contributes to the development of new antimicrobial agents with varied chemical structures (Abdel-rahman et al., 2002).

properties

IUPAC Name

5-(dimethoxymethyl)-2,3-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-12-8-5-7(10(14-3)15-4)6-11-9(8)13-2/h5-6,10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACAOLMSYJQYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673851
Record name 5-(Dimethoxymethyl)-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethoxymethyl)-2,3-dimethoxypyridine

CAS RN

1138443-97-6
Record name 5-(Dimethoxymethyl)-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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